

Structural Elucidation & Nomenclature

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Compound of Interest

Compound Name: 1-Isopropoxy-2-propanol

CAS No.: 3944-36-3

Cat. No.: B1605520

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The term "isopropoxy propanol" (

) refers to the ether formed by the condensation of isopropanol and propylene oxide. This reaction yields two constitutional isomers based on the ring-opening position of the epoxide, and further stereoisomers due to chirality.

Constitutional Isomers

The commercial synthesis produces a mixture dominated by the secondary alcohol (α -isomer), with a minor fraction of the primary alcohol (β -isomer).[1] A third structural isomer exists but requires alternative synthetic routes.[2]

Common Name	IUPAC Name	Structure Description	Commercial Abundance
-Isomer	1-isopropoxy-2-propanol	Secondary alcohol.[2] [3] Isopropoxy group at C1.[2][3][4]	Major (>95%)
-Isomer	2-isopropoxy-1-propanol	Primary alcohol.[2][3] Isopropoxy group at C2.[2][3][5]	Minor (<5%)
Linear Isomer	3-isopropoxy-1-propanol	Primary alcohol.[2][3] Linear propylene backbone.[2]	Trace / Synthetic Impurity

Stereochemical Complexity

The

-isomer (**1-isopropoxy-2-propanol**) contains a chiral center at the C2 position of the propyl chain.[2][3] Commercial PGPE is a racemic mixture of (2R)-**1-isopropoxy-2-propanol** and (2S)-**1-isopropoxy-2-propanol**. [2][3] While enantiomeric separation is rarely performed for solvent applications, it becomes relevant in chiral chromatography or when used as an intermediate for chiral APIs.[3]

Synthetic Pathways & Kinetics

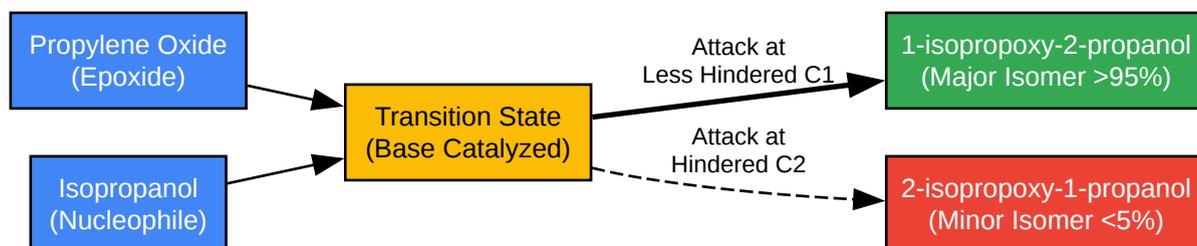
The industrial production of PGPE relies on the base-catalyzed addition of isopropanol to propylene oxide (PO). This reaction is governed by steric and electronic factors that dictate regioselectivity.[2]

Mechanism of Regioselectivity

Base catalysis (e.g., NaOH, KOH) promotes the attack of the isopropoxide anion () on the epoxide ring.

- Pathway A (Major): Attack occurs at the less hindered primary carbon of the epoxide (), resulting in ring opening to form the secondary alcohol (**1-isopropoxy-2-propanol**). [2]
- Pathway B (Minor): Attack at the sterically hindered secondary carbon () is unfavorable, minimizing the formation of the primary alcohol (2-isopropoxy-1-propanol). [2]

Figure 1: Synthetic Regioselectivity of PGPE



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Caption: Base-catalyzed ring opening of propylene oxide favors the formation of the alpha-isomer due to steric hindrance at the methyl-substituted carbon.[2][3]

Physicochemical Profiling

Understanding the physical differences between the isomers is crucial for purification and process design (e.g., azeotropic distillation).

Property	1-Isopropoxy-2-Propanol (Major)	2-Isopropoxy-1-Propanol (Minor)
CAS Number	3944-36-3	19089-47-5
Boiling Point	137–145 °C	~150–155 °C (Predicted)
Flash Point	48 °C	~55 °C
LogP (Oct/Water)	0.4–0.6	0.4–0.6
Solubility	Miscible with water/organics	Miscible with water/organics
Vapor Pressure	4.9 mmHg (@ 20°C)	Lower than Alpha

Note: The primary alcohol (Beta) typically exhibits a higher boiling point than the secondary alcohol (Alpha) due to more accessible hydrogen bonding.

Analytical Characterization

Distinguishing the isomers requires high-resolution chromatography or spectroscopy.[2]

Gas Chromatography (GC)

On polar columns (e.g., PEG/Wax phases), the isomers separate based on boiling point and polarity.

- Elution Order: The -isomer (secondary alcohol, lower BP) elutes before the

-isomer (primary alcohol, higher BP).[2][3]

- Protocol: Split injection (250°C), DB-Wax column, FID detection.

Nuclear Magnetic Resonance (NMR)

H-NMR provides definitive structural confirmation.[2][3]

- -Isomer: The methine proton () appears as a multiplet around 3.9–4.0 ppm.[2][3] The terminal methyls of the isopropyl group appear as doublets.
- -Isomer: The methylene protons () appear as a doublet or multiplet further upfield, typically around 3.4–3.6 ppm, distinct from the methine signal of the major isomer.

Toxicology & Metabolic Fate (Drug Development Context)

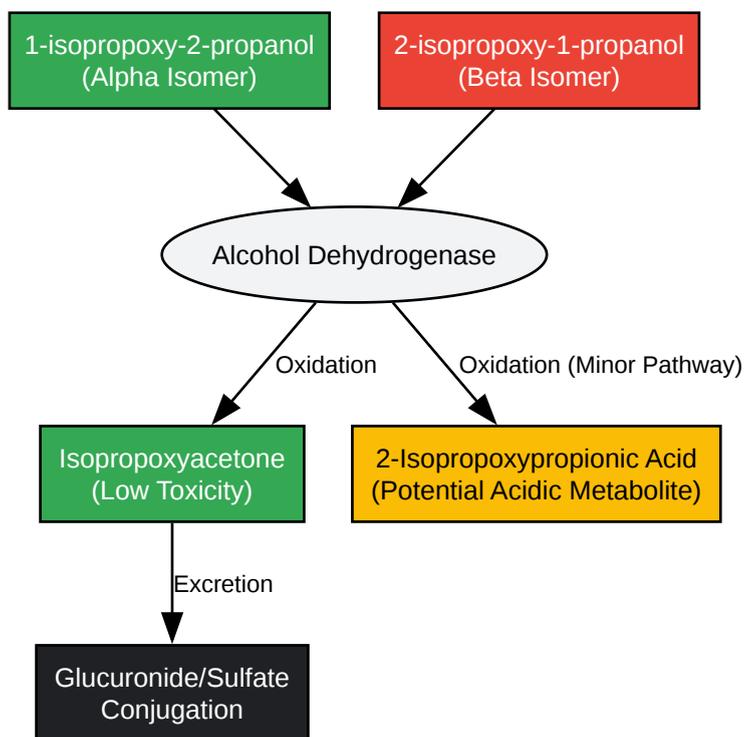
For drug developers, the "P-series" glycol ethers are preferred over "E-series" due to their metabolic safety.[2][3] However, the isomeric ratio is critical.

The Metabolic Divergence

The toxicity of glycol ethers is largely driven by their metabolites.

- -Isomer (Safe): As a secondary alcohol, it is metabolized by alcohol dehydrogenase (ADH) into isopropoxyacetone, which is further oxidized to or conjugated.[2][3] It cannot form an alkoxyacetic acid derivative.[2]
- -Isomer (Potential Concern): As a primary alcohol, it can be oxidized to 2-isopropoxypropionic acid.[2][3] While less toxic than the methoxy- analogue (methoxyacetic acid), it represents a pathway to an organic acid metabolite.[2] However, due to its low concentration (<5%) and steric bulk, commercial PGPE does not exhibit the teratogenicity associated with E-series ethers.

Figure 2: Metabolic Pathways of PGPE Isomers



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Caption: The alpha-isomer metabolizes to a ketone, avoiding the formation of toxic acid metabolites characteristic of the beta-isomer pathway.[2][3]

Regulatory Status

- GHS Classification: Flammable Liquid (Cat 3), Eye Irritation (Cat 2).[2][3]
- Developmental Toxicity: Studies on P-series ethers (like PGPE) have consistently shown a lack of teratogenicity, distinguishing them from EGME/EGEE.[2][3]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, **1-Isopropoxy-2-propanol**. [2][3] Retrieved from [[Link](#)][2]
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99378, 3-Isopropoxy-1-propanol. [2][3] Retrieved from [[Link](#)]

- European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man.[3] Technical Report No. 64. Retrieved from [Link]
- Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers—a commitment to public health and safety.[3] Toxicology Letters, 156(1), 181-188.[2] (Cited via PubMed).[2] Retrieved from [Link]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. Understanding the Differences Between 1-Propanol and 2-Propanol - Oreate AI Blog [oreateai.com]
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